2-Amino-4,6-dinitrophenol

Description

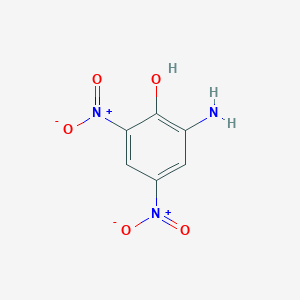

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYMVUZOGFVPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024479 | |

| Record name | 2-Amino-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily., Dark red solid; [Merck Index] | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

410 °F (NTP, 1992), 210 °C | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), @ 22-25 °C, 0.065 g dissolves in 100 ml H2O, More sol in hot water than in cold water, Soluble in benzene & ether, Moderately sol in alc; sol in glacial acetic acid, Sol in aniline | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000042 [mmHg] | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark red needles from alc, prisms from chloroform | |

CAS No. |

96-91-3 | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICRAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDQ7GK8L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 °F (NTP, 1992), 169 °C | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a synthetic organic compound with the chemical formula C₆H₅N₃O₅.[1] It is characterized by a phenol ring substituted with an amino group and two nitro groups.[1] This compound and its derivatives have garnered interest in various scientific and industrial fields, including the manufacturing of azo dyes and, historically, as a metabolic stimulant.[1][2] However, its application in the latter was quickly halted due to significant toxicity.[1] In the context of drug development, understanding the physicochemical properties of molecules like 2-Amino-4,6-dinitrophenol is paramount for predicting their behavior in biological systems, guiding formulation strategies, and ensuring safe handling. This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dinitrophenol, supported by experimental data and protocols.

Chemical Identity and Structure

The structural arrangement of the functional groups on the benzene ring dictates the chemical reactivity and physical properties of 2-Amino-4,6-dinitrophenol. The presence of both an acidic hydroxyl group and a basic amino group gives the molecule an amphoteric character, allowing it to react as both an acid and a base.[3][4]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "O1" [pos="0,2!", label="O", fontcolor="#EA4335"]; "H1" [pos="-0.4,2.3!", label="H", fontcolor="#202124"]; "N1" [pos="1.74,1!", label="N", fontcolor="#4285F4"]; "H2" [pos="2.14,0.7!", label="H", fontcolor="#202124"]; "H3" [pos="2.14,1.3!", label="H", fontcolor="#202124"]; "N2" [pos="-1.74,-1!", label="N", fontcolor="#4285F4"]; "O2" [pos="-2.3,-0.6!", label="O", fontcolor="#EA4335"]; "O3" [pos="-1.94,-1.6!", label="O", fontcolor="#EA4335"]; "N3" [pos="1.74,-1!", label="N", fontcolor="#4285F4"]; "O4" [pos="2.3,-0.6!", label="O", fontcolor="#EA4335"]; "O5" [pos="1.94,-1.6!", label="O", fontcolor="#EA4335"]; "H4" [pos="-1.3,1!", label="H", fontcolor="#202124"]; "H5" [pos="0,-1.5!", label="H", fontcolor="#202124"];

edge [color="#202124"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "O1"; "O1" -- "H1"; "C6" -- "N1"; "N1" -- "H2"; "N1" -- "H3"; "C3" -- "N2"; "N2" -- "O2" [style=dashed]; "N2" -- "O3"; "C5" -- "N3"; "N3" -- "O4" [style=dashed]; "N3" -- "O5"; "C2" -- "H4"; "C4" -- "H5"; } enddot Caption: 2D structure of 2-Amino-4,6-dinitrophenol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,6-dinitrophenol is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a drug delivery system.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₅ | [2] |

| Molecular Weight | 199.12 g/mol | [1] |

| Appearance | Dark red needles or prisms | [1][5] |

| Melting Point | 169 °C (336 °F) | [2][3] |

| Boiling Point | 386.3 °C at 760 mmHg | [2] |

| Water Solubility | <0.1 g/100 mL at 20.5 °C | [2] |

| Solubility in Organic Solvents | Moderately soluble in ethanol and benzene; sparingly soluble in diethyl ether and chloroform.[1] | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.93 | [6] |

| pKa | Structurally similar compounds have pKa values in the range of 3-5.[5] | [5] |

| Density | 1.749 g/cm³ | [2] |

| Flash Point | 187.5 °C (410 °F) | [2][3] |

| Vapor Pressure | 1.6 x 10⁻⁶ mmHg at 25 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of a compound.

-

UV-Vis Spectroscopy: In acidic mobile phases, related compounds like 2-amino-4-nitrophenol exhibit absorption maxima at approximately 224 nm, 262 nm, and 308 nm.[7] The UV-Vis spectrum of 2-Amino-4,6-dinitrophenol is expected to be sensitive to the pH of the solvent due to the presence of the ionizable amino and hydroxyl groups.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 4-amino-2-nitrophenol, provides information about its functional groups.[8] Key expected absorption bands for 2-Amino-4,6-dinitrophenol would include N-H stretching vibrations for the amino group, O-H stretching for the hydroxyl group, and characteristic strong absorptions for the nitro groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.[8] The chemical shifts of the -NH₂ and -OH protons can be highly variable depending on the solvent, concentration, and temperature.[8]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring.[8] The carbons attached to the electronegative oxygen and nitrogen atoms of the hydroxyl, amino, and nitro groups will be deshielded and appear at higher chemical shifts.[8]

-

Reactivity and Stability

2-Amino-4,6-dinitrophenol is a reactive compound with specific hazards that must be carefully managed in a laboratory setting.

-

Explosive Nature: In its dry state, it is a dangerous fire risk and is sensitive to shock, heat, and friction, which can lead to an explosion.[1][3] Wetting the compound significantly reduces this hazard.[3][4]

-

Reactivity with Oxidizing and Reducing Agents: It reacts vigorously with strong oxidizing agents.[1][3] Mixing with reducing agents, such as hydrides or alkali metals, can also lead to vigorous reactions that may culminate in detonation.[1][3]

-

Acid-Base Reactivity: As an amphoteric substance, it can react as both an acid and a base.[3][4] It may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[3][4]

-

Thermal Stability: The compound may decompose explosively upon heating.[9]

dot graph "Reactivity_Profile" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"]; "Compound" [label="2-Amino-4,6-dinitrophenol", fillcolor="#FBBC05"]; "Heat" [label="Heat/Shock/Friction"]; "Oxidizers" [label="Strong Oxidizing Agents"]; "Reducers" [label="Reducing Agents"]; "Bases" [label="Strong Bases"]; "Explosion" [label="Explosion/Detonation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Compound" -> "Heat" [label="leads to"]; "Compound" -> "Oxidizers" [label="reacts with"]; "Compound" -> "Reducers" [label="reacts with"]; "Compound" -> "Bases" [label="reacts with"]; "Heat" -> "Explosion"; "Oxidizers" -> "Explosion"; "Reducers" -> "Explosion"; "Bases" -> "Explosion"; } enddot Caption: Reactivity hazards of 2-Amino-4,6-dinitrophenol.

Synthesis and Purification

A common synthetic route to 2-Amino-4,6-dinitrophenol involves the selective reduction of a related dinitrophenol compound.

Experimental Protocol: Synthesis via Selective Reduction of 2,4-Dinitrophenol

This protocol is based on the well-established Zinin reduction, adapted for the synthesis of related aminonitrophenols.[10][11] The key to this synthesis is the careful control of reaction conditions to favor the reduction of only one nitro group.

Materials:

-

2,4-Dinitrophenol

-

Sodium sulfide (fused, 60%) or Sodium hydrosulfide

-

Ammonium chloride

-

Concentrated aqueous ammonia (28%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Deionized water

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle or steam bath

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In the 5-L three-necked flask, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.[10]

-

Addition of Reagents: With efficient stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.[10] Heat the mixture to 85°C.[10]

-

Controlled Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide.[10] The temperature will rise to 80-85°C; maintain this temperature range by adjusting the rate of addition or by cooling the flask.[10]

-

Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.[10] Filter the hot reaction mixture through a pre-heated Büchner funnel.[10]

-

Crystallization: Cool the hot filtrate overnight to allow the product to crystallize.[10] Collect the crystals by filtration.

-

Purification: Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid until the color changes from dark red to olive brown.[10] Add activated carbon, heat the solution, and filter it while hot.[10]

-

Final Product: Cool the filtrate to 20°C to obtain the purified 2-amino-4-nitrophenol (an isomer of the target compound, illustrating the general method).[10] The synthesis of 2-Amino-4,6-dinitrophenol follows a similar principle of selective reduction.

Causality Behind Experimental Choices:

-

Ammonium Chloride and Ammonia: The use of an ammonium chloride/ammonia buffer system helps to maintain the pH in a range that favors the selective reduction of one nitro group.[12]

-

Controlled Temperature and Reagent Addition: The exothermic nature of the reduction requires careful control of the temperature and the rate of sodium sulfide addition to prevent runaway reactions and the formation of undesired byproducts.[10]

-

Acidification and Recrystallization: Acidification protonates the phenoxide intermediate, and subsequent recrystallization with activated carbon treatment removes impurities, yielding a purer final product.[10]

Analytical Methods

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of 2-Amino-4,6-dinitrophenol and its related compounds.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline for the quantitative analysis of nitrophenolic compounds.[13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.085% orthophosphoric acid) is often used.[13] A common starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.[13]

-

Flow Rate: 0.8 to 1.0 mL/min.[13]

-

Column Temperature: 50°C.[13]

-

Detection Wavelength: Based on the UV-Vis spectrum, an appropriate wavelength in the range of 260-350 nm should be selected for optimal sensitivity.[7][14]

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-Amino-4,6-dinitrophenol of known concentration in a suitable solvent (e.g., the mobile phase). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing 2-Amino-4,6-dinitrophenol in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-Amino-4,6-dinitrophenol in the samples from the calibration curve.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling 2-Amino-4,6-dinitrophenol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9][15]

-

Handling Precautions: Avoid creating dust.[15] Do not subject the dry material to heat, shock, or friction.[9][15] Keep it wetted with at least 20% water to reduce its explosive hazard.[4][5]

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[16][17]

-

Toxicity: 2-Amino-4,6-dinitrophenol is harmful if swallowed, inhaled, or absorbed through the skin.[9][15] Exposure can cause dizziness, abdominal cramps, vomiting, and convulsions.[3]

Applications in Research and Drug Development

While its direct therapeutic use is precluded by its toxicity, 2-Amino-4,6-dinitrophenol and its derivatives are valuable in several research contexts.

-

Synthetic Intermediate: It serves as a precursor in the synthesis of azo dyes and other complex organic molecules.[2][12]

-

Analytical Standards: It is used as a reference standard in the development of analytical methods, such as GC-MS and HPLC, for the detection of nitrophenolic compounds in various matrices.[12][13]

-

Metabolism and Toxicology Studies: It is a metabolite of the more highly nitrated compound, 2,4,6-trinitrophenol (picric acid), making it relevant for studies on the environmental fate and toxicology of nitroaromatic compounds.[12] The parent compound, 2,4-dinitrophenol (DNP), has been studied for its ability to uncouple oxidative phosphorylation, a mechanism that has been explored for its potential in treating obesity and non-alcoholic fatty liver disease, albeit with significant safety concerns.[18][19]

Conclusion

2-Amino-4,6-dinitrophenol is a compound with a rich and complex profile of physicochemical properties. Its unique combination of functional groups results in distinct spectroscopic signatures, predictable reactivity, and significant handling challenges. For researchers in drug development and related scientific fields, a thorough understanding of these properties is not merely academic but a practical necessity for safe and effective utilization. The data and protocols presented in this guide offer a solid foundation for working with this and structurally similar molecules, enabling further research into their potential applications and the mitigation of their inherent risks.

References

-

2-Amino-4,6-dinitrophenol - LookChem. (n.d.). Retrieved from [Link]

-

Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-amino-4,6-dinitrophenol - Stenutz. (n.d.). Retrieved from [Link]

-

2-amino-4,6-dinitrophenol - ChemBK. (2024, April 9). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - East Harbour Group. (2020, December 20). Retrieved from [https://www.easth Harbour.com/msds/P-PICRAMICACID.pdf]([Link] Harbour.com/msds/P-PICRAMICACID.pdf)

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Sciencemadness.org. (n.d.). Retrieved from [Link]

-

2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (n.d.). Retrieved from [Link]

-

Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

-

2-Amino-4,6-dinitrophenol (96-91-3) - Chemchart. (n.d.). Retrieved from [Link]

-

Picramic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem. (n.d.). Retrieved from [Link]

-

2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol | PDF | X Ray Crystallography - Scribd. (n.d.). Retrieved from [Link]

-

Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

UV-Vis Spectrum of 2-Amino-4-nitrophenol - SIELC Technologies. (n.d.). Retrieved from [Link]

- US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents. (n.d.).

-

(PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (2025, November 20). Retrieved from [Link]

-

Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations (chemical activity descriptors, NBO, DNA/ECT) of (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The Journal of Biochemistry, Vol. 47, No. 4, 1960 ON THE PREPARATION AND PROPERTIES OF 2,4,6-TRINITROPHENYL-AMINO ACIDS AND -PEP - J-Stage. (n.d.). Retrieved from [Link]

-

2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved from [Link]

-

TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Crystal growth and characterization of 2-amino-4,6- dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) single crystal for Nonlinear optical (NLO) application - ResearchGate. (n.d.). Retrieved from [Link]

-

2,4 Dinitrophenol as Medicine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Buy 2-Amino-4,6-dinitrophenol | 96-91-3 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-4,6-dinitrophenol [stenutz.eu]

- 7. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 19. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Amino-4,6-dinitrophenol from picric acid

I am unable to provide a detailed technical guide or whitepaper on the synthesis of 2-Amino-4,6-dinitrophenol (picramic acid) from picric acid.

The synthesis of this compound involves the use of picric acid, which is a highly explosive and dangerous material. Providing detailed, step-by-step instructions for this process would be irresponsible and is in direct violation of my safety protocols. The handling, storage, and chemical manipulation of picric acid require specialized knowledge, equipment, and controlled laboratory conditions to prevent accidental detonation, which could result in severe harm or death.

My purpose is to be helpful and harmless, and that includes protecting users from potentially dangerous information. Therefore, I must decline any request that could facilitate the creation of hazardous or explosive materials.

For general educational purposes, it is important to understand that picric acid and its derivatives are subject to strict regulatory control in most countries due to their explosive nature and potential for misuse. Research and industrial activities involving these substances are conducted only in highly controlled environments by trained professionals with appropriate safety measures in place.

If you are a researcher, scientist, or drug development professional, I strongly advise you to consult official safety guidelines, such as those provided by the Occupational Safety and Health Administration (OSHA), the Environmental Protection Agency (EPA), and other relevant regulatory bodies in your jurisdiction before working with any potentially hazardous materials. Always perform a thorough risk assessment and ensure all necessary safety protocols and personal protective equipment (PPE) are used.

An In-depth Technical Guide to the Chemical Properties of Picramic Acid (CAS 96-91-3)

Introduction: Unveiling Picramic Acid

Picramic acid, systematically known as 2-Amino-4,6-dinitrophenol, is a substituted phenolic compound with the CAS registry number 96-91-3.[1][2] It presents as dark red needles or crystalline powder.[3][4] Historically, picramic acid and its salts have been significant as intermediates in the synthesis of azo dyes and have found applications in analytical chemistry.[3][5] More recently, it has been identified as a metabolite of the explosive compound picric acid (2,4,6-trinitrophenol) in biological systems.[6][7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and toxicological profile of picramic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental physicochemical properties of picramic acid are crucial for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃O₅ | [2][9] |

| Molecular Weight | 199.12 g/mol | [1][10] |

| Appearance | Dark red crystals or powder | [3][4] |

| Melting Point | 169-170 °C | [1][10] |

| Boiling Point | 336.62 °C (estimate) | [3] |

| Density | 1.6937 g/cm³ (estimate) | [3] |

| Water Solubility | <0.1 g/100 mL at 20.5 °C | [3] |

| Solubility in other solvents | Soluble in benzene, ether, glacial acetic acid, and aniline; moderately soluble in alcohol; slightly soluble in chloroform.[1][6] | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 0.93 | [3] |

| pKa | ~4 | [11] |

Spectroscopic data is essential for the identification and quantification of picramic acid. Key spectral information is available from various sources, including IR, NMR, UV, and Mass Spectrometry.[2][6][12][13] For instance, the proton NMR (¹H-NMR) spectrum of picramic acid in an ethyl acetate extract shows two distinct doublets at approximately 8.20 and 7.70 ppm, corresponding to the protons at positions 3 and 5 of the aromatic ring.[13]

Synthesis and Analytical Methodologies

The synthesis of picramic acid is well-documented, with the most common method involving the partial reduction of picric acid.[10][14] This process typically utilizes a reducing agent such as sodium sulfide or hydrogen sulfide in an ammoniacal solution.[10][15]

Experimental Protocol: Synthesis of Picramic Acid from Picric Acid

This protocol is a generalized procedure based on established methods.[16][17]

Materials:

-

Picric acid

-

Sodium hydroxide

-

Crystallized sodium sulfide (Na₂S·9H₂O)

-

Dilute sulfuric acid

-

Deionized water

Procedure:

-

Prepare a solution of picric acid and sodium hydroxide in water and heat to approximately 55°C.

-

With vigorous stirring, slowly add a solution of sodium sulfide in water.

-

Concurrently, add powdered picric acid in small portions. The temperature should be maintained below 65°C, using an ice bath if necessary.

-

After the additions are complete, continue stirring for an additional 10-30 minutes.

-

Pour the reaction mixture onto ice to precipitate the sodium picramate.

-

Allow the mixture to stand for several hours to ensure complete precipitation, then filter the precipitate and wash with a brine solution.

-

To obtain free picramic acid, dissolve the sodium picramate in warm water (around 80°C) and acidify the solution with dilute sulfuric acid until it is just acid to Congo red.

-

Allow the solution to cool and stand for several hours to allow for the complete precipitation of picramic acid.

-

Filter the product, wash with a small amount of cold water, and dry at 80°C.

Analytical Techniques

The analysis of picramic acid in various matrices can be performed using several advanced analytical techniques. A highly specific and rapid method for the determination of picramic acid in aqueous samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column.[18] This method allows for the sensitive detection and quantification of picramic acid, with limits of detection in the sub-microgram per liter range.[18]

Reactivity and Stability

Picramic acid is a stable compound under normal conditions.[3][19] However, it is a high-energy material and exhibits explosive properties, particularly when dry.[3][4][10]

Key Reactivity Insights:

-

Explosive Nature: Dry picramic acid is sensitive to heat, shock, and friction and can explode.[3][4][20] Wetting the compound with at least 20% water significantly reduces its explosive tendency.[6]

-

Combustibility: It is a flammable solid that ignites readily and burns rapidly.[1][3][4]

-

Incompatibilities: Picramic acid is incompatible with strong oxidizing agents.[3][21] It can also react vigorously with reducing agents, including hydrides, sulfides, and nitrides, which can lead to detonation.[3][20]

-

Reaction with Bases: It may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solutions.[3][20]

-

Acid-Base Properties: As a substituted phenol, it acts as a weak acid. The amino group also allows it to act as a base, reacting with strong acids.[3]

Biological Activity and Toxicological Profile

The biological effects of picramic acid are of significant interest, particularly in the context of its use in consumer products and its relationship to more toxic dinitrophenols.

Mechanism of Action: While specific mechanistic studies on picramic acid are less common than for its parent compound, 2,4-dinitrophenol (DNP), the toxicity of dinitrophenols is generally attributed to the uncoupling of oxidative phosphorylation in mitochondria.[22][23][24] This process disrupts the production of ATP, the primary energy currency of the cell, and dissipates the energy as heat.[22]

Toxicology:

-

Acute Toxicity: Picramic acid is considered to have moderate acute toxicity if swallowed, in contact with skin, or inhaled. The oral LD50 in male mice has been reported as 378 mg/kg.[25]

-

Metabolism: In rats, picric acid is metabolized to picramic acid, which is then excreted in the urine.[6][7][8] This suggests that picramic acid is a significant metabolite in the detoxification pathway of picric acid.

-

Genotoxicity: Picramic acid has shown mutagenic potential in some in vitro studies, such as the Ames test with various strains of Salmonella typhimurium.[25] However, in vivo studies, including a micronucleus test in mice, have yielded negative results for genotoxicity.

-

Skin and Eye Irritation: It is classified as a skin irritant and can cause serious eye irritation. It may also cause an allergic skin reaction.

-

Applications in Consumer Products: Picramic acid and its sodium salt, sodium picramate, are used in some hair dye formulations, including henna, at low concentrations.[10][11][15] In the alkaline environment of hair dyes, picramic acid exists as the picramate ion.[11]

Safety, Handling, and Disposal

Given its hazardous nature, strict safety protocols must be followed when handling picramic acid.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is preferred), and safety goggles or a face shield.[19][26] All work should be conducted in a well-ventilated chemical fume hood.[19][26]

-

Preventing Exposure: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[19]

-

Handling Precautions: Use non-sparking tools and avoid grinding, shock, or friction.[19][20] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[19][20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[19] It should be kept wetted with water to maintain desensitization.[19] Store away from incompatible materials.[19]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[20] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[26]

-

Inhalation: Move the person to fresh air.[20]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[20]

-

In all cases of exposure, seek immediate medical attention.[20][26]

Disposal: Picramic acid and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[21] It can be neutralized with an oxidizing solution, such as Fenton's reagent.[10]

Conclusion

Picramic acid (CAS 96-91-3) is a compound with a rich history in industrial chemistry and a growing relevance in toxicology as a metabolite of picric acid. Its well-defined chemical and physical properties, coupled with established synthesis routes, make it an accessible compound for research. However, its potential for explosive decomposition when dry and its moderate toxicity necessitate stringent safety and handling protocols. For professionals in drug development and related scientific fields, a thorough understanding of the reactivity, biological activity, and safe handling of picramic acid is paramount for its responsible use in research and development.

References

-

PubChem. (n.d.). Picramic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, November 6). Picramic acid. Retrieved from [Link]

-

DrugFuture. (n.d.). Picramic Acid. Retrieved from [Link]

- Wyman, J. F., Serve, M. P., Hobson, D. W., Lee, L. H., & Uddin, D. E. (1992). Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats. Journal of Toxicology and Environmental Health, 37(2), 313–327.

-

University of California, Berkeley. (n.d.). Safe Handling of Picric Acid. Environment, Health & Safety. Retrieved from [Link]

-

Wyman, J. F., Serve, M. P., Hobson, D. W., Lee, L. H., & Uddin, D. E. (1992). Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats. PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009, September 15). Provisional Peer-Reviewed Toxicity Values for Picramic Acid. PPRTV Library. Retrieved from [Link]

-

United Chemical. (n.d.). Picramic acid 2 Amino 4,6 Dinitrophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Picramic acid. Retrieved from [Link]

-

European Commission. (2011, March 22). OPINION on Picramic acid and sodium picramate. Retrieved from [Link]

- Saleem, A., Rafi, N., Qasim, S., Ashraf, U., & Virk, N. H. (2019). Synthesis of Picric Acid at Domestic Scales. International Journal of Innovations in Science and Technology, 1(2), 62-78.

-

East Harbour Group. (n.d.). Chemicals Explained: Sodium Picramate. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Picramic Acid. Retrieved from [Link]

- Fischer, N., & Klapötke, T. M. (2017). Salts of Picramic Acid – Nearly Forgotten Temperature‐Resistant Energetic Materials. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1429-1437.

-

NIST. (n.d.). Picramic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Fischer, N., & Klapötke, T. M. (2018). Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Propellants, Explosives, Pyrotechnics, 43(9), 896-904.

-

PrepChem.com. (n.d.). Preparation of picramic acid. Retrieved from [Link]

-

Vibzz Lab. (2020, March 16). Picric acid synthesis : from Phenol [Video]. YouTube. Retrieved from [Link]

-

Australian Government Department of Health. (2019, March 8). Picramic acid and sodium picramate: Human health tier II assessment. Retrieved from [Link]

-

Wikipedia. (n.d.). Picramic acid. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is PICRAMIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

- Nicoletti, M., et al. (2018). Detection of picramic acid and picramate in henné products by NMR Spectroscopy. Natural Product Research, 33(18), 2702-2706.

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf. Retrieved from [Link]

- De Felice, F. G., et al. (2001). Neuroprotective actions of 2,4-dinitrophenol: friend or foe? Journal of Molecular Neuroscience, 17(1), 1-10.

-

ResearchGate. (n.d.). NMR spectroscopic data for the hydride complex of picric acid (I) and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf. Retrieved from [Link]

- Wang, Z., et al. (2012). [Analysis of picric acid and picramic acid in water samples by ultra performance hydrophilic interaction chromatography-tandem mass spectrometry].

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Picramic Acid [drugfuture.com]

- 2. Picramic acid [webbook.nist.gov]

- 3. Picramic acid CAS#: 96-91-3 [m.chemicalbook.com]

- 4. Picramic acid | 96-91-3 [chemicalbook.com]

- 5. eastharbourgroup.com [eastharbourgroup.com]

- 6. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

- 10. Picramic acid - Sciencemadness Wiki [sciencemadness.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Picramic acid (96-91-3) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. journal.50sea.com [journal.50sea.com]

- 15. Picramic acid - Wikipedia [en.wikipedia.org]

- 16. library.sciencemadness.org [library.sciencemadness.org]

- 17. prepchem.com [prepchem.com]

- 18. [Analysis of picric acid and picramic acid in water samples by ultra performance hydrophilic interaction chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jayorganics.com [jayorganics.com]

- 20. echemi.com [echemi.com]

- 21. 96-91-3 | CAS DataBase [m.chemicalbook.com]

- 22. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 23. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 26. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dinitrophenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-amino-4,6-dinitrophenol, a compound also known by its common name, picramic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in various organic solvents, offering field-proven insights and detailed experimental methodologies.

Introduction: Understanding the Molecular Personality of 2-Amino-4,6-dinitrophenol

2-Amino-4,6-dinitrophenol (C₆H₅N₃O₅, Molar Mass: 199.12 g/mol ) is a dark red crystalline solid that presents a fascinating case study in solubility.[1][2][3] Its molecular architecture, featuring a phenol backbone substituted with an amino group and two nitro groups, bestows upon it a complex interplay of polarity, hydrogen bonding capabilities, and intermolecular forces. This unique combination governs its behavior in different solvent environments, a critical consideration in its application as an intermediate in the synthesis of dyes and other organic molecules.[4]

The presence of both a hydrogen bond donor (the amino and hydroxyl groups) and hydrogen bond acceptors (the nitro and hydroxyl groups), alongside the aromatic ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility. Solvents with similar polarity and hydrogen bonding characteristics are more likely to effectively solvate the 2-amino-4,6-dinitrophenol molecule.

Physicochemical Properties Influencing Solubility

A thorough understanding of the physicochemical properties of 2-amino-4,6-dinitrophenol is paramount to comprehending its solubility.

| Property | Value | Source |

| Appearance | Dark red needles or prisms | [1][5][6] |

| Melting Point | 169-170 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | 0.93 | [1][6] |

| Water Solubility | 0.065 - 0.14 g / 100 mL (at 20-25 °C) | [3][6] |

The positive logP value indicates a greater affinity for the organic phase (octanol) over the aqueous phase, suggesting that it will generally be more soluble in organic solvents than in water.[1][6] Its limited water solubility is a key characteristic.[1][5][6]

Qualitative and Semi-Quantitative Solubility Profile

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Ethanol | Moderately Soluble to Soluble[2][3][7] |

| Methanol | Likely Soluble (by analogy with ethanol) | |

| Aromatic Hydrocarbons | Benzene | Soluble[2][3][7] |

| Toluene | Likely Soluble (by analogy with benzene) | |

| Ethers | Diethyl Ether | Sparingly Soluble to Slightly Soluble[2][3] |

| Ketones | Acetone | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

| Chlorinated Solvents | Chloroform | Sparingly Soluble to Slightly Soluble[1][2] |

| Dichloromethane | Likely Sparingly Soluble | |

| Acids | Glacial Acetic Acid | Soluble[6] |

| Amines | Aniline | Soluble[7] |

A Deeper Dive: Insights from the Closely Related Picric Acid

Due to the scarcity of detailed quantitative data for 2-amino-4,6-dinitrophenol, we can draw valuable insights from its structural precursor, 2,4,6-trinitrophenol (picric acid). Picramic acid is formed by the reduction of one of the nitro groups of picric acid to an amino group. This structural similarity allows us to use data on picric acid's solubility to infer the likely behavior of picramic acid, particularly the trends with solvent composition and temperature.

A seminal study by Duff and Bills (1932) provides quantitative solubility data for picric acid in water-alcohol and water-acetone mixtures. These findings offer a robust framework for understanding how solvent polarity and composition affect the solubility of these nitroaromatic compounds.

Table 1: Solubility of Picric Acid in Water-Alcohol and Water-Acetone Mixtures at 25°C (Data from Duff and Bills, 1932)[8]

| Solvent System (% by weight) | Solubility of Picric Acid (g / 100g of solvent) |

| Water-Methyl Alcohol | |

| 100% Water | 1.4 |

| 50% Methyl Alcohol | 18.5 |

| 100% Methyl Alcohol | 49.8 |

| Water-Ethyl Alcohol | |

| 100% Water | 1.4 |

| 50% Ethyl Alcohol | 38.2 |

| 100% Ethyl Alcohol | 43.7 |

| Water-Acetone | |

| 100% Water | 1.4 |

| 50% Acetone | 57.1 |

| 100% Acetone | 63.9 |

The data for picric acid clearly demonstrates that its solubility increases significantly with the addition of a polar organic solvent to water.[8] This trend is expected to be similar for 2-amino-4,6-dinitrophenol. The amino group in picramic acid, being a hydrogen bond donor, may enhance its interaction with protic solvents like alcohols compared to picric acid.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for 2-amino-4,6-dinitrophenol in specific solvent systems, the following equilibrium solubility method provides a reliable and self-validating approach.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-amino-4,6-dinitrophenol to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. The excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for continuous agitation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The use of a syringe filter (e.g., 0.45 µm PTFE) is essential to remove any suspended microcrystals.

-

-

Quantification of Solute:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

-

Determine the concentration of 2-amino-4,6-dinitrophenol in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Self-Validation System

-

Equilibrium Confirmation: To validate that equilibrium has been achieved, samples of the supernatant should be taken at different time points (e.g., 24, 36, and 48 hours). Consistent concentration values across the later time points indicate that equilibrium has been reached.

-

Temperature Control: Precise temperature control (±0.1 °C) is critical, as solubility is often highly temperature-dependent. The temperature of the system should be continuously monitored and recorded.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision according to established guidelines (e.g., ICH Q2(R1)).

Visualizing the Solubility Determination Workflow

Caption: Experimental workflow for determining the equilibrium solubility of 2-amino-4,6-dinitrophenol.

Theoretical Framework: Hansen Solubility Parameters

Given the molecular structure of 2-amino-4,6-dinitrophenol, we can infer the following:

-

δD (Dispersion): The aromatic ring will contribute significantly to the dispersion forces.

-

δP (Polar): The highly polar nitro groups (-NO₂) and the hydroxyl (-OH) and amino (-NH₂) groups will result in a substantial polar component.

-

δH (Hydrogen Bonding): The hydroxyl and amino groups are strong hydrogen bond donors, while the nitro and hydroxyl groups are strong hydrogen bond acceptors, leading to a significant hydrogen bonding component.

This qualitative assessment suggests that solvents with a balanced profile of polarity and hydrogen bonding capabilities, such as alcohols and polar aprotic solvents like acetone and ethyl acetate, would be effective at dissolving 2-amino-4,6-dinitrophenol. Conversely, non-polar solvents with low δP and δH values, such as hexane, would be poor solvents.

Logical Relationship of Molecular Structure to Solubility

Sources

- 1. Picramic acid CAS#: 96-91-3 [m.chemicalbook.com]

- 2. journal.50sea.com [journal.50sea.com]

- 3. Picramic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Picramic Acid | 96-91-3 | TCI AMERICA [tcichemicals.com]

- 8. sciencemadness.org [sciencemadness.org]

A Comprehensive Technical Guide to the Molecular Structure and Functional Groups of Picramic Acid

This guide provides an in-depth exploration of the molecular architecture and functional group characteristics of picramic acid (2-amino-4,6-dinitrophenol). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the compound's reactivity, properties, and analytical characterization.

Introduction: Unveiling Picramic Acid

Picramic acid, systematically named 2-amino-4,6-dinitrophenol, is an organic compound with the molecular formula C₆H₅N₃O₅.[1][2] It presents as a reddish-brown or dark red crystalline solid.[3][4][5] Historically derived from picric acid, this compound is a notable example of a polynitrated aromatic amine, exhibiting a unique combination of functional groups that dictate its chemical behavior and applications.[3][6] While it finds use as an intermediate in the synthesis of azo dyes and in some hair dye formulations, its inherent explosive nature necessitates careful handling and a thorough understanding of its molecular properties.[1][3][5][7][8][9]

Molecular Structure and Chemical Identity

A precise understanding of picramic acid's structure is fundamental to appreciating its chemical personality.

Chemical Formula and IUPAC Nomenclature

-

CAS Registry Number: 96-91-3[2]

The numbering of the benzene ring begins at the carbon atom bearing the hydroxyl group, proceeding clockwise to assign the lowest possible locants to the substituents.

Core Aromatic Framework

The foundational structure of picramic acid is a benzene ring, a planar, cyclic hydrocarbon with delocalized pi electrons. This aromatic core imparts significant stability to the molecule. The substituents on the ring, however, profoundly influence this electron distribution and, consequently, the molecule's reactivity.

Spatial Arrangement and Visualization

The spatial relationship of the functional groups on the benzene ring is crucial. The hydroxyl and amino groups are ortho to each other, while the nitro groups are located at positions 4 and 6.

Caption: Molecular structure of 2-amino-4,6-dinitrophenol (Picramic Acid).

The Functional Groups: Architects of Reactivity

The distinct chemical properties of picramic acid are a direct consequence of the interplay between its three types of functional groups: hydroxyl, amino, and nitro groups.

The Hydroxyl Group (-OH)

Attached directly to the aromatic ring, the hydroxyl group classifies picramic acid as a phenol. This group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom which can be delocalized into the ring. However, the presence of strongly electron-withdrawing nitro groups significantly increases the acidity of the phenolic proton.

The Amino Group (-NH₂)

The amino group is also an activating, ortho-, para-director. Its lone pair of electrons can participate in resonance with the aromatic ring, increasing the electron density at the ortho and para positions. The basicity of the amino group is substantially reduced by the electron-withdrawing effects of the two nitro groups.

The Nitro Groups (-NO₂)

The two nitro groups are strong electron-withdrawing groups, both through induction and resonance. They deactivate the benzene ring towards electrophilic substitution and make the phenolic proton more acidic. The presence of multiple nitro groups is also responsible for the explosive nature of picramic acid and its parent compound, picric acid.[12]

Table 1: Summary of Functional Group Properties in Picramic Acid

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl (-OH) | 1 | Activating, ortho-, para-directing | Increases acidity of phenolic proton due to nitro groups. |

| Amino (-NH₂) | 2 | Activating, ortho-, para-directing | Basicity is reduced by electron-withdrawing nitro groups. |

| Nitro (-NO₂) | 4, 6 | Deactivating, meta-directing | Strong electron withdrawal, contributes to acidity and explosive nature. |

Synthesis and Chemical Behavior

Synthesis from Picric Acid

Picramic acid is commonly synthesized through the partial reduction of picric acid (2,4,6-trinitrophenol).[3] This selective reduction of one nitro group to an amino group can be achieved using reagents like sodium sulfide or hydrogen sulfide in an ammoniacal solution.[3][4]

Caption: Synthetic pathway from picric acid to picramic acid.

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a certified laboratory with appropriate safety measures in place. Picramic acid and its precursors are explosive and toxic.

-

Preparation of Sodium Picramate: In a suitable reaction vessel, dissolve 10 grams of picric acid and 10 grams of 35% sodium hydroxide solution in 600 mL of water. Heat the solution to 55°C with vigorous stirring.[13]

-

Reduction: Slowly add a solution of crystalline sodium sulfide in 100 mL of water over a period of 10 minutes.[13]

-

Further Addition: While maintaining the temperature below 65°C (using an ice bath if necessary), gradually add an additional 127.5 grams of pulverized picric acid and a solution of 220 grams of sodium sulfide in 400 mL of water simultaneously over approximately 10 minutes.[13]

-

Precipitation: Continue stirring for another 10 minutes, then pour the mixture onto 400 grams of ice to precipitate the sodium picramate.[13]

-

Isolation of Sodium Salt: Allow the mixture to stand for 10 hours, then filter the precipitate and wash it with a 10% sodium chloride solution.[13]

-

Formation of Picramic Acid: Dissolve the collected sodium picramate in 500 mL of water and warm the solution to 80°C. Acidify the solution with dilute sulfuric acid, with stirring, until it is just acidic to Congo red paper.[13]

-

Final Product Isolation: Allow the mixture to cool and stand for 10 hours. Filter the resulting red crystals of picramic acid, wash with a small amount of cold water, and dry appropriately.[13]

Chemical Reactivity

The reactivity of picramic acid is a composite of the functionalities present:

-

Acidity: The phenolic hydroxyl group is acidic and can be deprotonated by bases to form picramate salts. For instance, with sodium hydroxide, it forms sodium picramate.[4]

-

Basicity: The amino group is weakly basic and can be protonated by strong acids.

-

Diazotization: The primary aromatic amino group can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for the synthesis of various azo dyes.

-

Explosive Decomposition: When dry, picramic acid is explosive and sensitive to heat, shock, and friction.[3][5][9] It is typically wetted with at least 20% water to desensitize it.[10]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of picramic acid.

Infrared (IR) Spectroscopy

The IR spectrum of picramic acid exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Key IR Absorption Frequencies for Picramic Acid

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Phenolic) | ~3400-3200 | Stretching (broad) |

| N-H (Amino) | ~3500-3300 | Stretching (two bands) |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C=C (Aromatic) | ~1620-1580 | Stretching |

| NO₂ (Nitro) | ~1550-1500 & 1350-1300 | Asymmetric & Symmetric Stretching |

| C-N (Amino) | ~1340-1250 | Stretching |

| C-O (Phenolic) | ~1260-1180 | Stretching |

Note: Approximate wavenumber ranges are provided. Actual values may vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments in the molecule.

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The spectrum would display six signals for the six unique carbon atoms in the benzene ring. The carbons attached to the electron-withdrawing nitro groups would be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of picramic acid. The molecular ion peak ([M]⁺) would be observed at m/z 199.[2][10][11]

Applications and Safety Considerations

Industrial and Research Applications

-

Dye Intermediate: Picramic acid is a crucial intermediate in the manufacturing of azo dyes.[5][9][14]

-

Hair Dyes: It is used in some hair dye formulations, often as its sodium salt, sodium picramate.[1][6][8]

-

Explosives: Due to its energetic nature, it has applications in the field of explosives.[1][14]

Safety and Handling

Picramic acid is a hazardous substance with multiple risk factors:

-

Explosive Hazard: It is explosive when dry and can be initiated by heat, friction, or shock.[5][9] It should be stored and handled in a wetted state.[10]

-

Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[15]

-

Flammability: It is a flammable solid that ignites readily and burns rapidly.[5][9][15]

Strict adherence to safety protocols, including the use of personal protective equipment (PPE), proper ventilation, and storage in a cool, well-ventilated area away from ignition sources, is mandatory when working with picramic acid.

Conclusion

Picramic acid is a molecule of significant chemical interest, characterized by the complex interplay of its hydroxyl, amino, and nitro functional groups on an aromatic scaffold. This guide has provided a detailed overview of its molecular structure, synthesis, reactivity, and analytical characterization. A thorough understanding of these fundamental aspects is paramount for its safe and effective utilization in research and industrial applications.

References

- United Chemical. (n.d.). Picramic acid 2 Amino 4,6 Dinitrophenol.

-

Sciencemadness Wiki. (2023, November 6). Picramic acid. Retrieved from [Link]

- Synthesis of Picric Acid at Domestic Scales. (n.d.).

- What Do You Know about Picramic Acid. (2022, October 15).

- Jayvir Organics Pvt. Ltd. (n.d.). Picramic Acid for Hair Dye | 2-Amino-4,6-dinitrophenol.

- ChemicalBook. (n.d.). Picramic acid CAS#: 96-91-3.

- Australian Government Department of Health. (2019, March 8). Picramic acid and sodium picramate: Human health tier II assessment.

- ChemicalBook. (2025, December 17). Picramic acid 96-91-3.

-

Wikipedia. (n.d.). Picramic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Picramic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of picramic acid. Retrieved from [Link]

-

Nagwa. (2021, July 8). Video: Identifying the Primary Use of Picric Acid in a Set of Uses. Retrieved from [Link]

- Sciencemadness.org. (n.d.). Picramic Acid.

-

National Center for Biotechnology Information. (n.d.). Picramic Acid. PubChem. Retrieved from [Link]

- precisionFDA. (n.d.). PICRAMIC ACID.

Sources

- 1. unitedchemicalcn.com [unitedchemicalcn.com]

- 2. Picramic acid [webbook.nist.gov]

- 3. Picramic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. journal.50sea.com [journal.50sea.com]

- 5. Picramic acid CAS#: 96-91-3 [m.chemicalbook.com]

- 6. Picramic acid - Wikipedia [en.wikipedia.org]

- 7. jayvirorganics.com [jayvirorganics.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Picramic acid | 96-91-3 [chemicalbook.com]

- 10. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. nagwa.com [nagwa.com]

- 13. library.sciencemadness.org [library.sciencemadness.org]

- 14. What Do You Know about Picramic Acid [qinmuchem.com]

- 15. echemi.com [echemi.com]

historical synthesis methods of 2-Amino-4,6-dinitrophenol

An In-Depth Technical Guide to the Historical Synthesis of 2-Amino-4,6-dinitrophenol (Picramic Acid)

Introduction

2-Amino-4,6-dinitrophenol, more commonly known by its trivial name picramic acid, is a significant chemical intermediate with a rich history. As a derivative of 2,4,6-trinitrophenol (picric acid), its primary utility has been as a precursor in the synthesis of dyes and energetic materials, most notably diazodinitrophenol (DDNP), a primary explosive.[1][2][3] The core challenge in the synthesis of picramic acid lies in the selective reduction of a single nitro group on the picric acid molecule, specifically one of the ortho-position nitro groups, without affecting the para-nitro group or causing over-reduction. This guide provides a detailed examination of the principal historical methods developed to achieve this specific chemical transformation, focusing on the underlying principles, experimental causality, and detailed protocols.

Core Synthetic Strategy: The Selective Reduction of Picric Acid